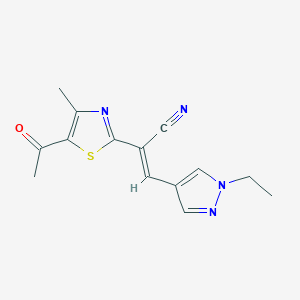
(2E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through a vinylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The acetyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE exerts its effects involves interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Contains a thiophene ring and an amine group, used in similar synthetic applications.
1-Thiophen-2-yl-ethylamine: Features a thiophene ring and an ethylamine group, used in the synthesis of bioactive molecules.
3-Aminothiophene-2-carboxamide: Contains an aminothiophene ring and a carboxamide group, used in medicinal chemistry.
Uniqueness
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is unique due to its combination of thiazole and pyrazole rings with a cyano group, providing a versatile scaffold for the development of novel compounds with diverse biological and chemical properties.
Properties
Molecular Formula |
C14H14N4OS |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C14H14N4OS/c1-4-18-8-11(7-16-18)5-12(6-15)14-17-9(2)13(20-14)10(3)19/h5,7-8H,4H2,1-3H3/b12-5+ |
InChI Key |
RSPBTOSAYYBXML-LFYBBSHMSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C(\C#N)/C2=NC(=C(S2)C(=O)C)C |
Canonical SMILES |
CCN1C=C(C=N1)C=C(C#N)C2=NC(=C(S2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















